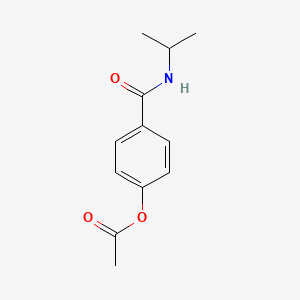
4-(Propan-2-ylcarbamoyl)phenyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Propan-2-ylcarbamoyl)phenyl acetate is an organic compound with the molecular formula C12H15NO3. It is known for its unique structure, which includes a phenyl ring substituted with an acetyloxy group and an isopropylcarbamoyl group. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Propan-2-ylcarbamoyl)phenyl acetate typically involves the reaction of 4-hydroxybenzoic acid with isopropyl isocyanate to form the intermediate 4-(Propan-2-ylcarbamoyl)phenol. This intermediate is then acetylated using acetic anhydride to yield the final product. The reaction conditions usually involve the use of a base such as pyridine to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Propan-2-ylcarbamoyl)phenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl acetates.
Scientific Research Applications
4-(Propan-2-ylcarbamoyl)phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-ylcarbamoyl)phenyl acetate involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(Acetyloxy)-N-(1-methylethyl)benzamide
- 4-(Acetyloxy)phenyl isocyanate
- 4-(Propan-2-ylcarbamoyl)phenol
Uniqueness
4-(Propan-2-ylcarbamoyl)phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioactivity, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C12H15NO3 |
|---|---|
Molecular Weight |
221.25 g/mol |
IUPAC Name |
[4-(propan-2-ylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C12H15NO3/c1-8(2)13-12(15)10-4-6-11(7-5-10)16-9(3)14/h4-8H,1-3H3,(H,13,15) |
InChI Key |
BDCDISLVMBJTKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-ethyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]butanamide](/img/structure/B11173755.png)
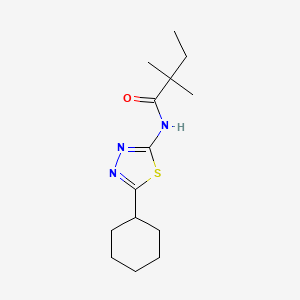
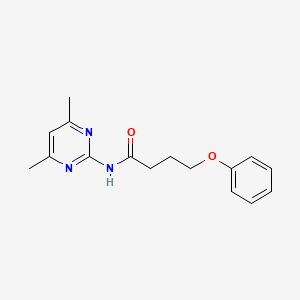
![2-[(2-methoxyethyl)sulfanyl]-N-(6-methylpyridin-2-yl)benzamide](/img/structure/B11173774.png)
![4-[(2-methylpropanoyl)amino]-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B11173782.png)
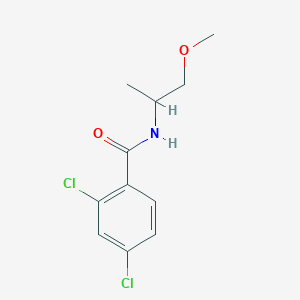
![2-methoxy-N-[4-(piperidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B11173785.png)
![2-fluoro-N-[5-(pentan-3-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173788.png)
![3,4-dichloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11173791.png)
![1-(2,4-dimethoxyphenyl)-N-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11173802.png)
![3-[(2-methylpropanoyl)amino]-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}benzamide](/img/structure/B11173808.png)
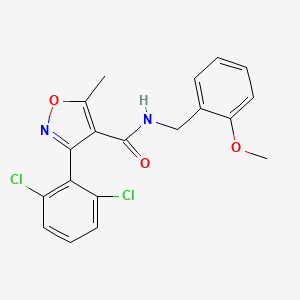
![N-[4-chloro-2-(phenylcarbonyl)phenyl]-2-phenyl-2-(phenylsulfanyl)acetamide](/img/structure/B11173813.png)
![N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B11173819.png)
